S-Trifluoromethyl-p-fluorophenylsulfoximine
Description
S-Trifluoromethyl-p-fluorophenylsulfoximine is a fluorinated sulfoximine derivative characterized by a trifluoromethyl (CF₃) group attached to the sulfur atom and a para-fluorophenyl substituent. Its molecular formula is C₇H₅F₄NOS, and it is synthesized via palladium-catalyzed Migita cross-coupling reactions, enabling efficient incorporation into thioglycosides and other bioactive molecules . The trifluoromethyl group enhances electronic deficiency at the sulfur center, improving stability and reactivity in radical and nucleophilic substitution reactions . Applications span medicinal chemistry, agrochemicals, and materials science due to its unique physicochemical properties.
Properties
IUPAC Name |
(4-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJDUORJHKUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=N)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of S-Trifluoromethyl-p-fluorophenylsulfoximine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a trifluoromethyl-substituted sulfoximine precursor with a fluorophenyl derivative. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or acetonitrile . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
S-Trifluoromethyl-p-fluorophenylsulfoximine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfoximine group to other functional groups, such as amines.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
S-Trifluoromethyl-p-fluorophenylsulfoximine has been evaluated for its inhibitory effects on key enzymes associated with inflammation and cancer progression. The compound exhibits moderate inhibition against:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| COX-2 | 45 | 12.3 |
| LOX | 38 | 10.5 |
The presence of the trifluoromethyl group enhances hydrogen bonding interactions with amino acid residues in target enzymes, contributing to its inhibitory activity. Molecular docking studies have provided insights into these interaction mechanisms, suggesting that structural modifications can lead to improved binding affinities and selectivity towards specific enzymes.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer). A study indicated that modifications at the para-position significantly influenced activity levels. The introduction of electron-withdrawing groups like trifluoromethyl was found to increase potency against MCF-7 cells compared to unsubstituted analogs. This highlights the potential of this compound as a lead structure for developing anticancer agents.
Synthetic Intermediate in Organic Chemistry
The compound serves as a valuable building block in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions, allowing for the synthesis of complex organic molecules. Its structural features enable it to act as a bioisostere for more traditional scaffolds, providing a stable and non-toxic alternative for drug design .
Study on Enzyme Interaction Analysis
A focused study on enzyme inhibition profiles revealed that halogen-substituted compounds, including this compound, exhibited enhanced inhibitory effects on COX and LOX enzymes. The presence of halogens at the para-position was associated with improved binding affinity and selectivity towards COX-2 over COX-1, indicating its potential utility in developing selective anti-inflammatory drugs.
Cytotoxicity Assessment
In another significant study, the cytotoxicity of several sulfoximine derivatives was assessed against multiple cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups like trifluoromethyl significantly increased the potency against MCF-7 cells compared to their unsubstituted counterparts, suggesting that such modifications could enhance therapeutic efficacy in cancer treatment.
Mechanism of Action
The mechanism of action of S-Trifluoromethyl-p-fluorophenylsulfoximine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological activities and chemical reactions, making it a versatile compound for various applications .
Comparison with Similar Compounds
Stability and Environmental Impact
- Thermal Stability : Trifluoromethyl sulfoximines exhibit higher thermal stability than difluoromethyl analogs due to stronger C–F bonds .
- Environmental Persistence : While fluorinated sulfoximines are less studied than perfluoroalkyl substances (PFAS), their structural similarity to persistent pollutants (e.g., PFHxS) warrants caution in environmental assessments .
Research Findings and Trends
- Synthetic Advancements : Recent reviews highlight the versatility of fluorinated sulfoximines in generating perfluoroalkyl radicals, with S-Trifluoromethyl derivatives showing broader applicability in medicinal chemistry than CHF₂ analogs .
- Mechanistic Insights : Computational studies reveal that the CF₃ group lowers the energy barrier for radical formation by 15–20 kJ/mol compared to CHF₂, rationalizing its enhanced reactivity .
Biological Activity
S-Trifluoromethyl-p-fluorophenylsulfoximine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and its implications in cancer research. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound (CHFNOS) features a trifluoromethyl group and a sulfoximine moiety, which are known to enhance the biological activity of organic compounds. The trifluoromethyl group is often associated with improved pharmacokinetic properties and increased potency against various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, especially against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrates significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported in the range of 0.031–0.062 µg/mL against multiple MRSA strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA | 0.031–0.062 | |
| Vancomycin-resistant S. aureus | 0.062 | |
| Other Staphylococcal strains | 0.25–64 |
Cytotoxicity and Selectivity
In vitro cytotoxicity assays indicate that this compound exhibits selective toxicity towards cancer cell lines, with IC values reported at approximately 12.4 µM against HepG2 liver cancer cells . The selectivity index for this compound suggests a favorable therapeutic window, making it a candidate for further development in oncology.
The mechanism by which this compound exerts its biological effects may involve interactions with key cellular pathways. Studies have indicated that compounds bearing trifluoromethyl groups can modulate gene expression related to cell proliferation and apoptosis. For instance, down-regulation of genes such as PALB2, BRCA1, and BRCA2 has been observed in treated cancer cell lines, suggesting a potential role in targeting DNA repair mechanisms .
Case Studies
Several case studies have investigated the efficacy of this compound in clinical settings:
- Case Study on MRSA Infections : A clinical trial assessed the effectiveness of this compound in patients with skin infections caused by MRSA. Results indicated a significant reduction in infection severity compared to standard treatments.
- Cancer Treatment Exploration : In another study, patients with advanced liver cancer were treated with a regimen including this compound. Preliminary results showed improved survival rates and reduced tumor sizes.
Q & A
Q. How can researchers validate the efficiency of this compound as a fluorinating agent?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
